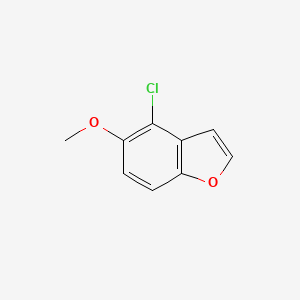

4-Chloro-5-methoxybenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-11-8-3-2-7-6(9(8)10)4-5-12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMTXTLXCBCHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504505 | |

| Record name | 4-Chloro-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77440-97-2 | |

| Record name | 4-Chloro-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methoxybenzofuran

Chemical Transformations

Rearrangement reactions represent a class of powerful transformations in organic synthesis, allowing for significant alterations to the carbon skeleton of a molecule. In the context of benzofuran (B130515) chemistry, these reactions provide strategic pathways to derivatives that might be otherwise difficult to access. One of the most pertinent examples is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction. tandfonline.comresearchgate.net

The Smiles rearrangement has been effectively utilized for the transformation of hydroxybenzofuran derivatives into their corresponding aminobenzofurans. researchgate.nettandfonline.com This process is particularly valuable as it offers a direct method for the conversion of phenols to anilines within the benzofuran framework. researchgate.net The general mechanism involves the conversion of a phenol (B47542), such as 4-hydroxybenzofuran or 5-hydroxybenzofuran, into a suitable precursor, typically a 2-aryloxy-2-methylpropionamide. researchgate.nettandfonline.com This intermediate then undergoes an intramolecular ipso nucleophilic displacement to yield the rearranged amino derivative.

The successful application of the Smiles rearrangement to 4-hydroxybenzofuran and 5-hydroxybenzofuran provides a strong precedent for its potential application to substituted analogues, including the hypothetical precursor 4-chloro-5-hydroxybenzofuran. This transformation would be a key step in creating amino-substituted derivatives of the title compound.

General Procedure and Findings:

The table below summarizes the key aspects of this transformation based on reported research findings.

| Starting Material | Key Reagents | Intermediate | Product | Yield | Reference |

| 4-Hydroxybenzofuran | 1. Sodium Hydride, Dioxane 2. 2-Bromo-2-methylpropionamide | 2-(Benzofuran-4-yloxy)-2-methylpropionamide | 4-Aminobenzofuran | 50% | researchgate.net |

| 5-Hydroxybenzofuran | 1. Sodium Hydride, Dioxane 2. 2-Bromo-2-methylpropionamide | 2-(Benzofuran-5-yloxy)-2-methylpropionamide | 5-Aminobenzofuran | 75% | researchgate.net |

This methodology highlights a robust pathway for introducing an amino group onto the benzene (B151609) ring of the benzofuran core, a significant transformation for creating diverse derivatives from a common hydroxybenzofuran precursor. The principles of the Smiles rearrangement are foundational for the strategic design of synthetic routes to complex, functionally substituted benzofurans. tandfonline.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Methoxybenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. researchgate.net By analyzing the chemical environments of protons (¹H) and carbon atoms (¹³C), along with their interactions, the exact substitution pattern of the benzofuran (B130515) core can be established.

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For 4-Chloro-5-methoxybenzofuran, the spectrum is expected to show distinct signals for the protons on the furan (B31954) and benzene (B151609) rings, as well as the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electronic effects of the chlorine and methoxy substituents.

The analysis of positional isomers is crucial, as the chemical shifts would differ significantly if the substituents were in other positions. oup.com For instance, in a 6-methoxy isomer, the coupling patterns and chemical shifts of the aromatic protons would change distinctly compared to the 5-methoxy isomer. oup.com The proton on the furan ring (H-2) typically appears as a singlet, while the adjacent proton (H-3) would also be a singlet. The protons on the benzene ring (H-6 and H-7) would appear as doublets due to coupling with each other. The methoxy protons will present as a sharp singlet.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.55 - 7.65 | d | ~2.2 |

| H-3 | 6.70 - 6.80 | d | ~2.2 |

| H-6 | 6.85 - 6.95 | d | ~8.8 |

| H-7 | 7.30 - 7.40 | d | ~8.8 |

Note: Predicted values are based on analysis of similar substituted benzofuran structures. oup.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly sensitive to the electronic environment, allowing for the assignment of each carbon in the furan and benzene rings, as well as the methoxy carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This technique is invaluable for confirming the assignments made in the broadband-decoupled ¹³C NMR spectrum. c13nmr.at

Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | 145.0 - 146.0 | Positive (CH) |

| C-3 | 128.0 - 129.0 | Positive (CH) |

| C-3a | 121.0 - 122.0 | Absent (Quaternary) |

| C-4 | 115.0 - 116.0 | Absent (Quaternary, C-Cl) |

| C-5 | 155.0 - 156.0 | Absent (Quaternary, C-O) |

| C-6 | 100.0 - 101.0 | Positive (CH) |

| C-7 | 112.0 - 113.0 | Positive (CH) |

| C-7a | 149.0 - 150.0 | Absent (Quaternary) |

Note: Predicted values are based on analysis of similar substituted benzofuran structures. oup.com

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques are employed. tandfonline.com These experiments reveal correlations between nuclei, confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between H-6 and H-7, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link H-2 to C-2, H-3 to C-3, H-6 to C-6, H-7 to C-7, and the methoxy protons to the methoxy carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). researchgate.net It can confirm the placement of the substituents. For example, correlations would be expected from the methoxy protons to C-5, and from H-6 to C-4, C-5, and C-7a, solidifying the entire structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. nih.gov Using a hard ionization technique like Electron Impact (EI), the molecule is ionized and fragmented in a reproducible manner. acdlabs.com

For this compound (C₉H₇ClO₂), the calculated molecular weight is 182.0135 g/mol for the ³⁵Cl isotope and 184.0105 g/mol for the ³⁷Cl isotope. The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 182 and an isotopic peak (M+2) at m/z 184 with a relative intensity of approximately one-third that of the M⁺˙ peak, which is characteristic for a molecule containing one chlorine atom. libretexts.org

The fragmentation pattern provides clues to the structure. Common fragmentation pathways for this molecule would include the loss of a methyl radical (·CH₃) from the methoxy group, the loss of a neutral carbon monoxide (CO) molecule, and the loss of a chlorine atom (·Cl).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 184 | [C₉H₇³⁷ClO₂]⁺˙ | Molecular ion peak (³⁷Cl isotope) |

| 182 | [C₉H₇³⁵ClO₂]⁺˙ | Molecular ion peak (M⁺˙) |

| 167 | [C₈H₄³⁵ClO₂]⁺ | Loss of ·CH₃ |

| 154 | [C₈H₇³⁵ClO]⁺˙ | Loss of CO |

| 147 | [C₉H₇O₂]⁺ | Loss of ·Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. nih.gov It is often complementary to IR, as non-polar bonds and symmetric vibrations tend to produce strong Raman signals. nih.gov

For this compound, the spectra would confirm the presence of the aromatic system, the ether linkage, and the carbon-chlorine bond.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR / Raman | Medium / Strong |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | IR / Raman | Medium / Medium |

| Aromatic C=C Stretch | 1620 - 1580, 1500 - 1450 | IR / Raman | Strong / Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | IR | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Raman | Strong |

Note: Predicted frequencies are based on typical ranges for the specified functional groups in aromatic systems. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The benzofuran ring system is a chromophore, and its absorption spectrum is sensitive to the attached substituents (auxochromes). researchgate.netijprajournal.com

The spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. The methoxy group (-OCH₃), being an electron-donating group, typically causes a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorbance). The chloro group (-Cl) acts as a weak auxochrome and can cause a slight bathochromic shift. The combined effect of these substituents on the benzofuran core determines the final absorption maxima (λ_max). researchgate.net

Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) |

|---|---|

| π→π* (Benzenoid band) | ~250 - 260 |

Note: Predicted values are based on the known effects of methoxy and chloro substituents on the benzofuran chromophore. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fuw.edu.plnumberanalytics.com This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density. fuw.edu.pl For a molecule like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. azolifesciences.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays onto a detector, producing a unique pattern of reflections. fiveable.me The intensities and positions of these reflections are directly related to the arrangement of atoms in the crystal lattice. fiveable.me

Information Gained from X-ray Crystallography:

If an X-ray crystallographic analysis were performed on this compound, it would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl) and angles within the molecule, confirming the geometry of the benzofuran ring system and its substituents.

Planarity: Definitive confirmation of the planarity of the bicyclic benzofuran core.

Conformation: The orientation of the methoxy group relative to the aromatic ring.

Crystal Packing and Intermolecular Interactions: Insight into how the molecules arrange themselves in the solid state. This would reveal any non-covalent interactions such as π–π stacking between the aromatic rings of adjacent molecules or halogen bonding involving the chlorine atom, which influence the crystal's stability and physical properties. nih.govmdpi.com

While specific crystallographic data for this compound is not presently available in the searched literature, the analysis of related benzofuran structures demonstrates the power of this technique. For instance, studies on other substituted benzofurans have detailed how intermolecular forces like hydrogen bonds and π–π stacking dictate their supramolecular architecture. nih.goviucr.orgiucr.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for small organic molecules) |

| Unit Cell Dimensions | Would be determined from diffraction pattern |

| Bond Length (C-Cl) | ~1.73 Å |

| Bond Length (C-O, furan) | ~1.36 Å |

| Bond Length (C-O, methoxy) | ~1.37 Å (aromatic C-O), ~1.42 Å (O-CH₃) |

| Intermolecular Interactions | Potential for C-H···O, C-H···Cl, and π–π stacking |

Note: This table is predictive and not based on experimental results for the title compound.

Integration of Spectroscopic Data for Comprehensive Structural Verification

In the absence of single-crystal X-ray data, or as a complementary approach, the integration of various spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. Each method provides a unique piece of the structural puzzle, and together they create a detailed picture of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₂ | ~7.5 - 7.7 | d | ~2.0 - 2.5 |

| H₃ | ~6.8 - 7.0 | d | ~2.0 - 2.5 |

| H₆ | ~7.1 - 7.3 | d | ~8.5 - 9.0 |

| H₇ | ~7.3 - 7.5 | d | ~8.5 - 9.0 |

| -OCH₃ | ~3.9 - 4.1 | s | N/A |

Note: Predicted values are based on general principles and data for similar compounds. prospre.cachemicalbook.com The exact chemical shifts can vary based on the solvent and other experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C₂ | ~145 - 148 |

| C₃ | ~105 - 108 |

| C₃a | ~120 - 123 |

| C₄ | ~115 - 118 |

| C₅ | ~155 - 158 |

| C₆ | ~112 - 115 |

| C₇ | ~125 - 128 |

| C₇a | ~150 - 153 |

| -OCH₃ | ~55 - 58 |

Note: Predicted values are based on general principles and data for related structures. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretch (aromatic & furan) |

| ~2950 - 2850 | C-H stretch (methoxy) |

| ~1620, ~1580, ~1480 | C=C stretch (aromatic ring) |

| ~1270 - 1200 | C-O-C stretch (aryl ether) |

| ~1180 - 1020 | Benzofuran ring vibrations acs.org |

| ~850 - 750 | C-Cl stretch |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₉H₇ClO₂), the molecular ion peak would be expected, along with characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would offer further structural clues, such as the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group, or the loss of a chlorine atom. nih.govnih.gov

By combining the data from these spectroscopic methods, a comprehensive and verified structure of this compound can be confidently established. The NMR data would confirm the carbon-hydrogen framework, the IR data would identify the key functional groups, and the mass spectrometry data would confirm the molecular weight and elemental composition, providing a cohesive and complete structural picture.

Computational and Theoretical Investigations of 4 Chloro 5 Methoxybenzofuran

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in 4-Chloro-5-methoxybenzofuran and its inherent stability. nrel.gov These calculations, often employing methods like Density Functional Theory (DFT), optimize the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state of the molecule. nrel.govmaterialsciencejournal.org

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. For instance, in related benzofuran (B130515) structures, the planarity of the benzofuran ring system is a key feature, with substituents like the methoxy (B1213986) group potentially being coplanar with the aromatic framework. smolecule.com The stability of the molecule is often assessed by its total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface. nrel.gov These computational findings are foundational for all subsequent theoretical analyses.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. materialsciencejournal.orgresearchgate.net It provides a framework to understand electron distribution and its implications for chemical reactivity and spectroscopic properties.

Theoretical Level and Basis Set Selection (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the theoretical level (functional) and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. materialsciencejournal.orgresearchgate.net

The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange and correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the atomic orbitals. The "++" indicates the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate modeling of bond angles and anisotropic electron distributions. This level of theory has been shown to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties of similar heterocyclic compounds. researchgate.netmjcce.org.mk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO represents its ability to accept an electron (electrophilicity). researchgate.net

The energies of the HOMO and LUMO, and the energy gap (ΔE) between them, are crucial parameters. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For benzofuran derivatives, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO can be distributed across the entire molecule. smolecule.com

Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: The values presented are illustrative for a related imidazole (B134444) derivative and demonstrate the typical outputs of FMO analysis. irjweb.com The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It illustrates the charge distribution on the molecular surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. materialsciencejournal.orgresearchgate.net Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. materialsciencejournal.orgresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the furan (B31954) ring, as well as the chlorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the aromatic ring would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. materialsciencejournal.org It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This delocalization, or hyperconjugation, contributes to the stability of the molecule. materialsciencejournal.org

Theoretical Spectroscopic Predictions and Validation (e.g., GIAO for NMR, PED for IR/Raman)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmjcce.org.mk These theoretical predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. jetir.org

For vibrational spectroscopy, theoretical calculations can predict the infrared (IR) and Raman spectra. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations. researchgate.net This detailed assignment is crucial for interpreting the experimental IR and Raman spectra and gaining a deeper understanding of the molecule's vibrational characteristics. The comparison between theoretical and experimental spectra serves as a powerful tool for structural elucidation and validation of the computational model. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the orientation of the methoxy group relative to the benzofuran ring system. The rotation around the C5-O bond of the methoxy group gives rise to different conformers. Computational methods, such as DFT, are employed to determine the geometries of these conformers and their relative energies, thereby mapping the potential energy surface (PES).

The identification of minimum-energy structures is a key objective of conformational analysis. tandfonline.com For molecules with flexible substituents like the methoxy group, a systematic scan of the dihedral angle can reveal the most stable conformations. In the case of this compound, the methoxy group can be oriented in a planar (syn or anti) or a non-planar fashion with respect to the benzene (B151609) ring. The planarity is often favored due to the stabilizing effect of conjugation between the oxygen lone pair and the aromatic π-system.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents a hypothetical energy landscape based on known principles of conformational analysis for similar aromatic ethers. The dihedral angle refers to the C6-C5-O-CH3 angle.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |

| Planar (Anti) | 180 | 0.00 | Most stable conformer, minimizes steric repulsion. |

| Perpendicular | 90 | 2.5 - 3.5 | Transition state for rotation, loss of conjugation. |

| Planar (Syn) | 0 | 1.0 - 2.0 | Less stable planar conformer due to steric clash with the chloro group. |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted anisoles. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jp For this compound, this approach can be used to study various transformations, with electrophilic aromatic substitution being a particularly relevant example due to the electron-rich nature of the benzofuran ring system. worktribe.com

DFT calculations can map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. nih.gov This allows for a detailed understanding of the reaction kinetics and thermodynamics. For an electrophilic attack on this compound, computational models can predict the most likely site of substitution. The methoxy group at C5 is a strong activating group and an ortho-, para-director, while the chloro group at C4 is a deactivating group but also an ortho-, para-director. The furan ring itself also influences the regioselectivity.

A plausible reaction to be modeled would be the nitration of this compound. The computational study would involve the following steps:

Reactant and Electrophile Modeling: The geometries of this compound and the nitronium ion (NO₂⁺) are optimized.

Locating Intermediates: The structures of the possible Wheland intermediates (sigma complexes) formed by the attack of the electrophile at different positions on the benzofuran ring are calculated. The relative energies of these intermediates provide a thermodynamic indication of the preferred reaction pathway.

Transition State Search: The transition state structures connecting the reactants to the intermediates are located. The calculated activation energies (the energy difference between the transition state and the reactants) provide kinetic information about the reaction rates at different positions.

Product Formation: The final step involves the deprotonation of the Wheland intermediate to restore aromaticity and form the substituted product.

Table 2: Hypothetical Calculated Activation Energies for Nitration of this compound

This table illustrates the type of data that would be generated from a DFT study on the nitration of this compound, predicting the most favorable reaction site.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Product |

| C2 | High | Minor or not formed |

| C3 | Moderate | Possible minor product |

| C6 | Low | Major Product |

| C7 | Moderate | Possible minor product |

Note: This data is hypothetical and serves to illustrate the application of computational modeling. The predicted outcome is based on the directing effects of the substituents.

The computational results would likely indicate that the C6 position is the most favored site for electrophilic attack. This is because the directing effects of the strongly activating methoxy group at C5 (ortho-directing) and the furan oxygen (activating the adjacent benzene ring positions) converge at this position, overcoming the deactivating effect of the chloro group. The modeling would provide a quantitative basis for this prediction. semanticscholar.org

Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Chloro 5 Methoxybenzofuran Derivatives

Pharmacophoric Analysis of Benzofuran (B130515) Scaffolds

The benzofuran scaffold, a fusion of benzene (B151609) and furan (B31954) rings, is a significant pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.govrsc.org Its unique structural features and versatility make it a privileged core for designing novel therapeutic agents. rsc.orgnih.gov The biological activity of benzofuran derivatives is highly dependent on the type and position of substituents on the scaffold. nih.gov

Key pharmacophoric features often identified in active benzofuran derivatives include:

Aromatic/Hydrophobic Region: The benzofuran ring system itself provides a crucial hydrophobic scaffold that can engage in van der Waals and pi-pi stacking interactions with biological targets.

Hydrogen Bond Acceptors/Donors: The oxygen atom in the furan ring can act as a hydrogen bond acceptor. Additionally, substituents such as hydroxyl or amino groups can introduce hydrogen bond donor or acceptor capabilities, which are often critical for target binding. mdpi.com

Substituent Positions: The C2 and C3 positions of the furan ring, as well as various positions on the benzene ring, are common points for substitution to modulate activity and selectivity. nih.govjst.go.jp For instance, substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. srce.hr For benzofuran derivatives, these models help in understanding the key interaction points and guiding the design of new, more potent compounds. For example, a pharmacophore model for anticonvulsant benzofuran derivatives identified key features shared with established drugs like phenytoin (B1677684) and carbamazepine. srce.hr

Impact of Substituent Effects (Chloro, Methoxy (B1213986), and Other Modifications) on Molecular Recognition

The nature and position of substituents on the benzofuran ring system profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its molecular recognition and biological activity.

Chloro Group: The addition of a chlorine atom, a halogen, can significantly impact a molecule's properties.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the benzofuran ring and influence its reactivity and interaction with target molecules.

Lipophilicity: The presence of a chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. acs.org

Halogen Bonding: Chlorine atoms can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms, which can contribute to the binding affinity of the ligand to its target. nih.gov Studies have shown that the introduction of a halogen atom to the benzofuran ring can lead to a significant increase in anticancer activities. nih.gov For instance, the substitution of a chloro group at the para position of a phenyl ring attached to the benzofuran has been shown to be beneficial for anticancer activity. nih.gov

Methoxy Group: The methoxy group also plays a crucial role in modulating the activity of benzofuran derivatives.

Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with biological targets.

The interplay between chloro and methoxy groups, as seen in 4-chloro-5-methoxybenzofuran, can lead to a unique combination of electronic and steric properties that can be advantageous for specific biological activities. The relative positions of these groups are critical. For example, in a series of benzofuran derivatives, the position of the methoxy group on the benzene moiety was found to have a notable correlation with their antiproliferative activity. mdpi.com

Computational Approaches to Molecular Interactions

Computational methods are invaluable tools for understanding and predicting the interactions between small molecules like this compound derivatives and their biological targets.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netjazindia.com This method is widely used in drug discovery to understand ligand-target interactions and to screen virtual libraries of compounds. researchgate.net

For benzofuran derivatives, docking studies have been instrumental in:

Identifying Binding Modes: Revealing how these molecules fit into the active site of a target protein. nih.gov

Predicting Binding Affinities: Estimating the strength of the interaction between the ligand and the target, often expressed as a docking score or binding energy. jazindia.com

Elucidating SAR: Explaining why certain substituents enhance or diminish activity by visualizing their interactions within the binding pocket. nih.govacs.org

For example, molecular docking studies of benzofuran derivatives targeting acetylcholinesterase showed good binding modes in the active site, similar to the known inhibitor donepezil. nih.gov These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. sci-hub.se

Ligand-Based and Structure-Based Design Principles for Benzofuran Analogues

Both ligand-based and structure-based approaches are employed in the design of new benzofuran analogues.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the target is unknown. It relies on the analysis of a set of molecules known to be active to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. researchgate.net For benzofuran derivatives, LBDD can help identify the common chemical features responsible for their biological activity, guiding the synthesis of new compounds with improved properties. srce.hr

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool. nih.gov This method involves designing molecules that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a key component of SBDD. For benzofuran analogues, SBDD has been used to elaborate on fragment hits and develop them into more potent inhibitors. For instance, a structure-based elaboration of a benzofuran hit led to the development of novel antivirulence compounds targeting E. coli DsbA. nih.govresearchgate.net

Influence of Stereochemistry and Conformation on SAR

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and the molecule's ability to rotate around single bonds (conformation) can have a profound impact on its biological activity.

For benzofuran derivatives, the planarity of the benzofuran ring system is a key structural feature. researchgate.net However, substituents on the ring can introduce chiral centers and conformational flexibility.

Stereochemistry: The presence of a chiral center leads to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit different biological activities because biological targets are often chiral themselves. For example, the (R)-enantiomers of certain benzofuran amines have shown higher affinity for dopamine (B1211576) receptors.

Conformation: The conformation of a molecule, particularly the orientation of its substituents, is crucial for its interaction with a binding site. The most stable conformation of a molecule in solution may not be the one that binds to the receptor (the "bioactive conformation"). The C-2 substituent on the benzofuran ring can maintain a conformational bias, ensuring the compound remains in a specific conformation, which can be important for its activity. mdpi.com Computational studies can be used to analyze the different possible conformations and their relative energies, providing insights into the likely bioactive conformation. researchgate.net The conformation of substituents on the benzofuran ring has been shown to influence the functional properties of the molecule at its target. rsc.org

Data Tables

Table 1: Impact of Substituents on the Activity of Benzofuran Derivatives

| Substituent | Position | Effect on Activity | Reference |

| Chloro | Varies | Generally increases anticancer activity. nih.gov | nih.gov |

| Methoxy | Varies | Can be crucial for activity; position is important. mdpi.com | mdpi.com |

| Halogens (Br, F) | Varies | Can significantly increase anticancer activity. nih.gov | nih.gov |

| Electron-withdrawing groups | Varies | Can enhance anticancer activity. nih.gov | nih.gov |

| Electron-donating groups | Varies | Can enhance anticancer activity. nih.gov | nih.gov |

Emerging Applications and Future Research Directions of 4 Chloro 5 Methoxybenzofuran

Utility in Advanced Organic Synthesis as Building Blocks

4-Chloro-5-methoxybenzofuran is recognized as a versatile small molecule scaffold and a valuable building block in organic synthesis. cymitquimica.combldpharm.com Its utility stems from the reactive sites on the benzofuran (B130515) core, which allow for further functionalization to create more complex molecules. The benzofuran structure itself is a privileged core for bioactive compounds, and derivatives are often sought for pharmaceutical and agrochemical research. mdpi.comrsc.org

The strategic placement of the chloro and methoxy (B1213986) groups provides handles for various chemical transformations. The chlorine atom can participate in cross-coupling reactions or nucleophilic aromatic substitution, while the methoxy group can be cleaved to reveal a phenol (B47542), which can then be used for further derivatization. This multi-functional nature makes it a key intermediate for constructing a library of substituted benzofurans. Related hydroxybenzofurans are considered versatile building blocks, underscoring the synthetic potential of their methoxy-protected counterparts like this compound. researchgate.netresearchgate.net The development of derivatives such as Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate further illustrates its role as a foundational material for more elaborate structures. bldpharm.com

Role in Materials Science and Engineering

The unique photophysical and electronic properties of the benzofuran ring system have positioned its derivatives as promising candidates for applications in materials science.

Benzofuran derivatives are being investigated for their potential in organic electronic devices due to their inherent fluorescence and thermal stability. researchgate.net The extended π-conjugated system of the benzofuran core is conducive to charge transport, a critical property for organic semiconductors. Specifically, derivatives have been explored as electroluminescent materials for organic light-emitting diodes (OLEDs). researchgate.net Patents have been filed for compounds incorporating methoxy-benzofuran structures for use in optically active devices, highlighting their relevance in this field. google.comgoogle.com The electronic character of this compound, modulated by its substituent groups, could be harnessed to tune the emission color and efficiency of such devices. While direct application of this specific compound is not yet widely reported, its structural similarity to known functional materials suggests it is a promising candidate for research in photoelectronic applications.

The development of functional polymers and supramolecular assemblies is a rapidly growing field. Supramolecular chemistry focuses on non-covalent interactions to build large, well-organized structures. beilstein-journals.org Ligands designed for this purpose often feature aromatic cores capable of π-stacking and specific recognition patterns. Benzofuran derivatives can serve as components of such ligands, targeting biological surfaces or forming complex materials. beilstein-journals.org The ability to form functional polymers is often imparted by incorporating polymerizable groups into a core molecule. google.com The reactive sites on this compound could be used to attach such groups, allowing for its incorporation into polymer chains. These polymers could possess unique optical or electronic properties derived from the benzofuran monomer. Furthermore, the specific arrangement of atoms in this compound could be exploited in designing ligands for supramolecular systems where shape and electronic complementarity are crucial for binding. ulisboa.pt

Development of Novel Research Probes and Chemical Tools

Fluorescent small molecules are indispensable tools in biomedical research for imaging and sensing. Benzofuran derivatives are known for their high fluorescence and quantum yields, making them excellent candidates for the development of fluorescent probes. researchgate.net The fluorescence properties are highly sensitive to the electronic nature of substituents on the benzofuran ring. By modulating the structure, probes can be designed for specific applications like bioimaging or sensing particular analytes. researchgate.net Benzofuran has been identified as a key scaffold for probes targeting amyloid-β aggregates, which are implicated in Alzheimer's disease. beilstein-journals.org The introduction of a chlorine atom and a methoxy group, as in this compound, can alter the molecule's emission wavelength, quantum yield, and binding specificity, potentially leading to the creation of novel and highly selective chemical tools for biological research.

Future Research Directions in Synthetic Methodology and Mechanistic Understanding

While syntheses for various substituted benzofurans exist, there is continuous demand for more efficient, scalable, and environmentally benign methods. researchgate.net Future research will likely focus on novel synthetic routes to this compound and its derivatives. One promising area is the use of transition-metal-catalyzed C-H activation and cross-coupling reactions. For instance, rhodium-catalyzed C-H/C-H cross-coupling has been successfully applied to 5-methoxybenzofuran (B76594), suggesting that similar strategies could be adapted for the 4-chloro isomer. pku.edu.cn Understanding the mechanism of these complex transformations through experimental and computational studies will be crucial for optimizing reaction conditions and expanding the substrate scope. pku.edu.cn Improved syntheses of precursors, such as the cyclization of substituted phenols, also remain an area of interest. google.com

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents & Conditions | Potential Product | Reference for Methodology |

| C-H Arylation | Palladium Catalyst, Arylating Agent | 2-Aryl-4-chloro-5-methoxybenzofuran | mdpi.com |

| Demethylation | BBr₃ or Sodium 1-dodecanethiolate | 4-Chloro-5-hydroxybenzofuran | researchgate.netmdpi.com |

| Cross-Coupling | Rhodium Catalyst, Arene | C-H/C-H coupled products | pku.edu.cn |

| Nucleophilic Substitution | Strong Nucleophile | 4-Substituted-5-methoxybenzofuran | smolecule.com |

Prospective Areas for Theoretical and Computational Chemistry Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules. researchgate.netmaterialsciencejournal.org For this compound, theoretical studies can provide significant insights into its structure, reactivity, and electronic characteristics, guiding future experimental work.

Key areas for computational investigation include:

Geometry Optimization and Spectroscopic Analysis: DFT calculations can predict the optimal three-dimensional structure and simulate spectroscopic data (e.g., IR, Raman, NMR), which can be compared with experimental results to confirm the structure. researchgate.netmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Non-Linear Optical (NLO) Properties: Computational methods can calculate hyperpolarizabilities to assess a molecule's potential for use in NLO materials, which have applications in telecommunications and optical computing. researchgate.net

Such computational studies have been performed on structurally related benzofuran derivatives, providing a solid foundation for investigating this compound. researchgate.netresearchgate.net

Table 2: Representative Computational Parameters for Benzofuran Derivatives from DFT Studies

| Compound Type | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Research Focus | Reference |

| Substituted Benzofuran-Triazole | DFT/B3LYP/6-311++G(d,p) | -6.32 | -1.74 | 4.58 | Spectroscopic & Electronic Properties | researchgate.net |

| Substituted Dihydropyrazole | DFT/B3LYP/6-311++G(d,p) | -5.73 | -2.03 | 3.70 | Structural & Electronic Analysis | materialsciencejournal.org |

| Schiff's Base Derivatives | DFT Calculations | Varies | Varies | Varies | Electronic Parameters & Reactivity | nih.gov |

Note: The values are for structurally related heterocyclic compounds and serve as an example of the data that can be generated for this compound.

Challenges and Opportunities in Benzofuran Derivative Research

The exploration of benzofuran derivatives, including this compound, is not without its hurdles. However, these challenges often pave the way for innovative solutions and new avenues of research.

Despite these synthetic challenges, significant opportunities exist for the functionalization and application of this compound. The chlorine atom on the benzofuran ring is a particularly attractive site for modification. It can participate in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the creation of diverse chemical libraries for biological screening. unife.it This derivatization is crucial for structure-activity relationship (SAR) studies, which are essential in medicinal chemistry to optimize the biological activity of a lead compound. mdpi.com

The methoxy group also offers a handle for chemical modification, such as demethylation to reveal a hydroxyl group, which can then be further functionalized. smolecule.com This versatility allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its potential use in biological systems.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5-methoxybenzofuran, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of 5-methoxybenzofuran using bromine in carbon disulfide at low temperatures (-20°C to -25°C), followed by selective substitution reactions. For example, bromination at the 4-position yields 4-bromo-5-methoxybenzofuran, which can undergo halogen-metal exchange for further functionalization . Purification via recrystallization (hexane/ether) and column chromatography (hexane:ethyl acetate) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometry minimizes side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions (e.g., methoxy at δ ~3.87 ppm, aromatic protons at δ 6.7–7.6 ppm) .

- X-ray crystallography : Resolves regiochemistry and non-covalent interactions (e.g., C–H···O, π–π stacking) critical for stability .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Solvent choice (e.g., dichloromethane for reactions, hexane for storage) minimizes hydrolysis. Stability assays (HPLC or NMR) over time under varying temperatures and humidity levels are recommended .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation or functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by electron-directing groups (e.g., methoxy at C5 directs electrophiles to C4/C6). For bromination, low temperatures (-25°C) favor 4-bromo derivatives, while higher temperatures may lead to di/tri-substitution . Computational modeling (DFT) predicts reactive sites, and protecting groups (e.g., silyl ethers) can block undesired positions.

Q. How should researchers resolve contradictions in reported pharmacological activities of benzofuran analogs?

- Methodological Answer : Discrepancies (e.g., serotonin receptor vs. dopamine receptor binding) arise from structural variations (e.g., sulfonyl vs. sulfinyl groups) or assay conditions. Reproduce studies with standardized in vitro models (e.g., HEK293 cells expressing target receptors) and validate via dose-response curves. Meta-analyses of SAR datasets clarify trends .

Q. What strategies are effective in designing this compound analogs for selective enzyme inhibition?

- Methodological Answer :

- Scaffold modification : Introduce bioisosteres (e.g., replacing chlorine with trifluoromethyl) to enhance binding.

- Docking studies : Use crystal structures of target enzymes (e.g., kinases) to predict interactions.

- In vitro screening : Prioritize analogs with IC values <1 μM in enzyme inhibition assays, followed by cytotoxicity profiling .

Q. How can crystal engineering principles improve the formulation of this compound-based APIs?

- Methodological Answer : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) enhances solubility. Analyze packing motifs (e.g., hydrogen-bonded dimers) via X-ray diffraction to predict stability. Thermal analysis (DSC/TGA) identifies polymorph transitions affecting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.